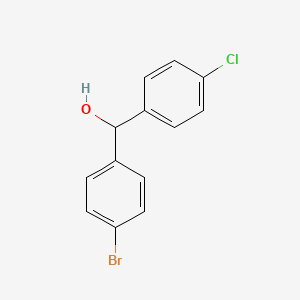

(4-Bromophenyl)(4-chlorophenyl)methanol

Overview

Description

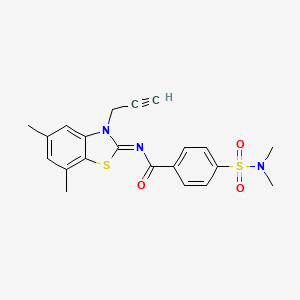

(4-Bromophenyl)(4-chlorophenyl)methanol is a useful research compound. Its molecular formula is C13H10BrClO and its molecular weight is 297.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

- The compound [(4-Bromophenyl)(4-chlorophenyl)methanol] has been involved in studies focusing on crystal structure and molecular configuration. For instance, one study synthesized a related compound and analyzed its crystal structure, revealing specific dihedral angles between its constituent rings (Fu-Rong Li et al., 2012).

Synthesis of Enantiomerically Pure Compounds

- Research has explored the synthesis of enantiomerically pure compounds starting from similar bromo-chlorophenyl methanols. This is significant in producing optically pure enantiomers, which are crucial in pharmaceutical and chemical industries (Shuo Zhang et al., 2014).

Nonlinear Optical Properties

- The nonlinear optical properties of derivatives of this compound have been studied, revealing their potential in semiconductor devices due to significant charge transport properties (M. Shkir et al., 2019).

Electrochemical Applications

- A study involved the electrochemical hydrodechlorination of a compound related to this compound, indicating potential applications in environmental remediation and electrochemistry (Bo Yang et al., 2006).

Pharmaceutical Intermediates

- Research in biocatalysis has focused on the synthesis of chiral intermediates related to this compound for pharmaceutical applications, demonstrating the compound's relevance in drug development (Qiang Chen et al., 2021).

Radiation Protection Studies

- Certain derivatives of this compound have been examined for their radiation protection features, highlighting their potential use in medical oncology and nuclear medicine (D. Yılmaz et al., 2020).

Antibacterial Activity

- A compound derived from this compound has been synthesized and shown to possess antibacterial activity, indicating potential for use in antimicrobial applications (Wen-hui Li, 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It is suggested that the compound might interact with its targets in a way that leads to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would determine the bioavailability of the compound, which is crucial for its efficacy .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromophenyl)(4-chlorophenyl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Properties

IUPAC Name |

(4-bromophenyl)-(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKBUKUTDSVGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)

![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide](/img/structure/B2387698.png)

![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)

![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)